molecular formula C35H32N2O3 B5252441 2-{1-BENZYL-2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

2-{1-BENZYL-2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B5252441
M. Wt: 528.6 g/mol
InChI Key: CEARZWURRNNQBZ-UHFFFAOYSA-N
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Description

2-{1-Benzyl-2-oxo-2-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Benzyl-2-oxo-2-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-Benzyl-2-oxo-2-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{1-Benzyl-2-oxo-2-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-Benzyl-2-oxo-2-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-Benzyl-2-oxo-2-[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]ethyl}-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O3/c1-34(2)23-35(3,25-16-8-5-9-17-25)28-20-12-13-21-29(28)37(34)33(40)30(22-24-14-6-4-7-15-24)36-31(38)26-18-10-11-19-27(26)32(36)39/h4-21,30H,22-23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARZWURRNNQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)(C)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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